3-amino-N-isopropyl-4-methoxybenzenesulfonamide
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Overview
Description
3-amino-N-isopropyl-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C10H16N2O3S and a molecular weight of 244.31 g/mol . This compound is characterized by the presence of an amino group, an isopropyl group, a methoxy group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-isopropyl-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with isopropylamine, followed by the introduction of an amino group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-isopropyl-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in the formation of various substituted benzenesulfonamides .
Scientific Research Applications
3-amino-N-isopropyl-4-methoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 3-amino-N-isopropyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access. This inhibition can lead to various physiological effects, including diuresis and anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
4-amino-N-isopropyl-3-methylbenzamide: This compound has a similar structure but with a methyl group instead of a methoxy group.
3-amino-4-methylbenzoic acid: This compound has a carboxylic acid group instead of a sulfonamide group.
3-amino-N-butyl-4-methoxybenzenesulfonamide: This compound has a butyl group instead of an isopropyl group .
Uniqueness
3-amino-N-isopropyl-4-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the sulfonamide group provides potential for enzyme inhibition and therapeutic applications .
Properties
IUPAC Name |
3-amino-4-methoxy-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-7(2)12-16(13,14)8-4-5-10(15-3)9(11)6-8/h4-7,12H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGNOIUGSIAOIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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